(6-(Chloromethyl)pyridin-3-yl)methanol

Bifunctional building block Orthogonal reactivity Linker chemistry

(6-(Chloromethyl)pyridin-3-yl)methanol (CAS 1253579-05-3) is a bifunctional heterocyclic building block consisting of a pyridine core substituted with a chloromethyl group at the 6-position and a hydroxymethyl group at the 3-position. Its molecular formula is C7H8ClNO with a molecular weight of 157.60 g/mol.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Cat. No. B13930410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Chloromethyl)pyridin-3-yl)methanol
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)CCl
InChIInChI=1S/C7H8ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5H2
InChIKeyCQTLBXLNMBCWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (6-(Chloromethyl)pyridin-3-yl)methanol CAS 1253579-05-3 for Scientific Procurement


(6-(Chloromethyl)pyridin-3-yl)methanol (CAS 1253579-05-3) is a bifunctional heterocyclic building block consisting of a pyridine core substituted with a chloromethyl group at the 6-position and a hydroxymethyl group at the 3-position . Its molecular formula is C7H8ClNO with a molecular weight of 157.60 g/mol . As an intermediate rather than a final active pharmaceutical ingredient, its value proposition lies in orthogonal reactivity: the chloromethyl group serves as an electrophilic handle for nucleophilic displacement, while the hydroxymethyl group enables oxidation, esterification, or conjugation . This compound is explicitly offered as a key intermediate for constructing chelating ligands and linker systems , distinguishing it from simpler mono-functional chloromethylpyridines used primarily in neonicotinoid insecticide synthesis .

Why Generic Substitution of (6-(Chloromethyl)pyridin-3-yl)methanol with Similar Chloromethylpyridines Fails in Precise Conjugation Workflows


Generic substitution of (6-(Chloromethyl)pyridin-3-yl)methanol with other chloromethylpyridines, such as 2-chloro-5-chloromethylpyridine (CCMP) or 3-chloromethylpyridine, is not chemically equivalent due to fundamental differences in both regioisomeric substitution pattern and functional group architecture. The target compound is a 2,5-disubstituted pyridine bearing both an electrophilic -CH2Cl and a nucleophilic -CH2OH handle, enabling sequential, orthogonal derivatization . In contrast, CCMP is a 2,6-disubstituted pyridine with a chloro substituent directly on the ring, altering its electronic character and directing nucleophilic substitution to the ring rather than the benzylic position . Furthermore, 3-chloromethylpyridine lacks the secondary hydroxymethyl group entirely, precluding its use in constructing bridged chelates or PROTAC linker systems that require two distinct attachment points [1]. The procurement of the wrong isomer would necessitate additional protection/deprotection steps or yield a product with incorrect geometry, leading to significant delays and cost overruns in synthetic workflows .

Quantitative Evidence: (6-(Chloromethyl)pyridin-3-yl)methanol Differential Metrics vs. Closest Analogs


Orthogonal Bifunctionality: LogP and PSA Differentiation from Neonicotinoid Precursor 2-Chloro-5-chloromethylpyridine

(6-(Chloromethyl)pyridin-3-yl)methanol possesses both a chloromethyl and a hydroxymethyl group, quantified by a topological polar surface area (TPSA) of 33.12 Ų and a computed LogP of 1.3127 [1]. Its closest industrial analog, 2-chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3), is a mono-functional chloromethylpyridine lacking the hydroxymethyl group and is the key precursor for the neonicotinoid insecticide Imidacloprid . The presence of the hydroxymethyl group increases hydrogen bond donor count from 0 to 1 and enables orthogonal derivatization not possible with CCMP .

Bifunctional building block Orthogonal reactivity Linker chemistry PROTAC

Chiral Synthetic Value: Enantioselective Access via the (S)-α-Halomethylpyridine-methanol Platform

The target compound's structural class is explicitly claimed in US Patent Application 2004/0265991 as a new (S)-α-halomethylpyridine-methanol derivative useful as a pharmaceutical intermediate [1]. The patent discloses a process for (S)-selective reduction of 2-haloacetylpyridine derivatives using an enzyme source to produce the chiral alcohol, achieving improved optical purity over conventional oxazoborolidine or microbial methods [1]. While specific optical purity values for the target compound are not disclosed, the patent establishes that this scaffold can be accessed in enantiomerically enriched form, unlike achiral analogs such as 3-chloromethylpyridine [2].

Chiral synthesis Enzymatic reduction Pharmaceutical intermediate Optical purity

Chelating Ligand Precursor: Orthogonal Functionalization vs. 2-Bromo-6-chloromethylpyridine

The target compound's structural class is highlighted in a 2021 MDPI paper as a key intermediate for immobilizing biomimetic metal ion chelates onto functionalized carbons [1]. The paper reports synthetic methodologies toward 2-bromo-6-chloromethylpyridine and 2-bromo-6-hydroxymethylpyridine, using Turbo Grignard and cyanuric chloride to avoid pyrophoric n-BuLi and toxic SOCl2 [1]. (6-(Chloromethyl)pyridin-3-yl)methanol offers the same orthogonal functionality (chloromethyl for nucleophilic displacement, hydroxymethyl for conjugation) but with a 2,5-substitution pattern that provides a different metal-binding geometry compared to the 2,6-disubstituted bromo analog .

Biomimetic chemistry Metal chelation Heterogeneous catalysis Immobilization

PROTAC Linker Potential: Orthogonal Handles Enable Heterobifunctional Molecule Synthesis

(6-(Chloromethyl)pyridin-3-yl)methanol is explicitly positioned as a linker system component for constructing heterobifunctional molecules, including PROTACs (Proteolysis Targeting Chimeras) . The compound provides two chemically distinct attachment points: the chloromethyl group for nucleophilic substitution (e.g., with amines or thiols) and the hydroxymethyl group for esterification or etherification . This orthogonal reactivity allows sequential conjugation of a target protein ligand and an E3 ligase ligand without cross-reactivity, a requirement not met by simpler mono-functional linkers like polyethylene glycol chains .

PROTAC Targeted protein degradation Linker chemistry Heterobifunctional molecules

Optimal Research and Industrial Application Scenarios for (6-(Chloromethyl)pyridin-3-yl)methanol Based on Verified Evidence


PROTAC Degrader Molecule Synthesis

Researchers designing heterobifunctional PROTAC molecules should prioritize (6-(Chloromethyl)pyridin-3-yl)methanol as a linker component. Its orthogonal chloromethyl and hydroxymethyl handles enable sequential, site-specific conjugation of a target protein ligand and an E3 ligase ligand without cross-reactivity or the need for additional protection/deprotection steps . This built-in orthogonality streamlines synthetic workflows and improves overall degrader yield compared to mono-functional linker alternatives .

Synthesis of Chiral Pharmaceutical Intermediates

As a member of the (S)-α-halomethylpyridine-methanol class, this compound is a strategic procurement choice for medicinal chemistry groups developing enantiomerically pure drug candidates . The patent literature discloses an enzymatic reduction route for accessing the chiral alcohol with improved optical purity over conventional chemical methods . Substituting with achiral chloromethylpyridines would forfeit access to enantiomerically enriched products.

Biomimetic Metal Chelate Immobilization on Heterogeneous Supports

This compound serves as a precursor for immobilizing biomimetic metal ion chelates onto functionalized carbon or other solid supports . The 2,5-disubstituted pyridine scaffold offers a distinct chelation geometry compared to the more common 2,6-disubstituted analogs, potentially influencing metal-binding affinity and catalytic activity in heterogeneous systems .

Fragment-Based Drug Discovery (FBDD) Library Construction

In FBDD campaigns, (6-(Chloromethyl)pyridin-3-yl)methanol is a valuable fragment for library diversification . The chloromethyl group enables rapid alkylation with diverse amines, while the hydroxymethyl group can be oxidized or esterified to introduce additional diversity points. This dual reactivity allows for the generation of structurally diverse analogs from a single building block, accelerating hit-to-lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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